
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one
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Overview
Description
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzoxazole core with a chloromethyl group at the 6-position and a methyl group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one typically involves the chloromethylation of 3-methyl-1,3-benzoxazol-2-one. One common method is the reaction of 3-methyl-1,3-benzoxazol-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include dechlorinated or hydrogenated derivatives.
Scientific Research Applications
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzoxazole core can interact with specific receptors or enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, lacking the chloromethyl and methyl groups.
6-Methyl-1,3-benzoxazol-2-one: Similar structure but without the chloromethyl group.
6-(Chloromethyl)-1,3-benzoxazol-2-one: Lacks the methyl group at the 3-position.
Uniqueness
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the methyl group can influence the compound’s steric and electronic properties .
Biological Activity
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.
Chemical Structure and Synthesis
The compound features a chloromethyl group at the 6-position and a methyl group at the 3-position of the benzoxazole structure. Its synthesis typically involves multi-step organic reactions that utilize ortho-substituted anilines and other functionalized substrates. The chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial activity. For instance, studies have shown that this compound and its analogs are effective against various Gram-positive and Gram-negative bacteria. In particular, compounds from this class have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 10 µg/mL |
This compound | E. coli | 15 µg/mL |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 8.5 |
K562 (leukemia) | 7.0 |
Normal fibroblasts | >20 |
The data indicates that the compound could be further explored for its potential in cancer treatment .
The mechanism of action for this compound primarily involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit enzymatic activities and interfere with cellular signaling pathways by modifying key proteins involved in these processes .
Case Studies
Several studies have highlighted the biological activity of benzoxazole derivatives:
- Antimicrobial Activity : A study involving a series of benzoxazole derivatives demonstrated that compounds similar to this compound exhibited strong antimicrobial properties against pathogenic bacteria including Pseudomonas aeruginosa. These compounds also inhibited biofilm formation and swarming motility, indicating their potential as anti-pathogenic agents .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer types while sparing normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
6-(chloromethyl)-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTVGPBAVWDIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207552-70-3 |
Source
|
Record name | 6-(chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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